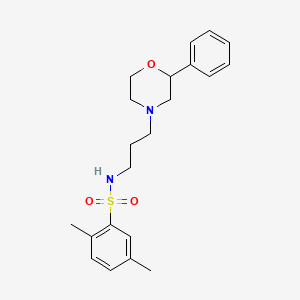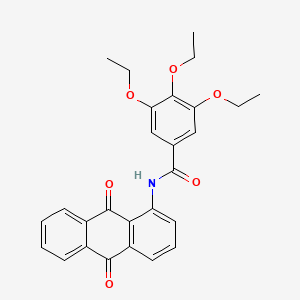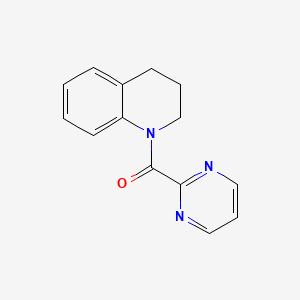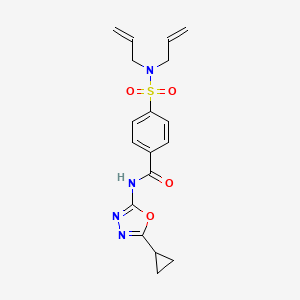
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is a chemical compound characterized by the presence of fluorine atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate typically involves the reaction of 2,3-difluoroaniline with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenylamines.
Aplicaciones Científicas De Investigación
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-(2,3-Difluorophenyl)-2-fluorobenzamide: A related compound with similar structural features.
Thiourea Derivatives: Compounds with similar applications in organic synthesis and biological research.
Uniqueness: (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is unique due to its specific combination of fluorine atoms and sulfonate groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields.
Propiedades
Número CAS |
912823-79-1 |
|---|---|
Fórmula molecular |
C7H3F8NO3S |
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7) |
Clave InChI |
YFUMMJNKHHASQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)
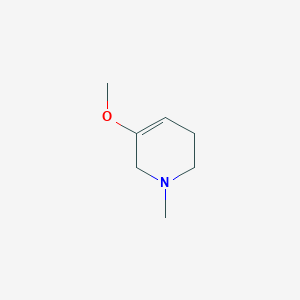
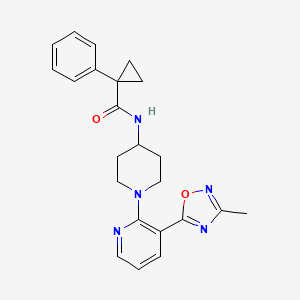
![8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2868163.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
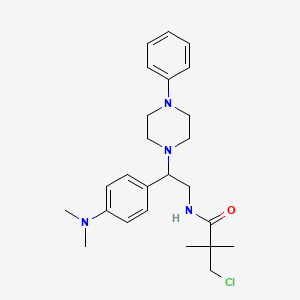
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
